(3-Fluoro-4,5-dimethoxyphenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11FO3 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(3-fluoro-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
MJDZFLMYCUHBIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)F)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of (3-Fluoro-4,5-dimethoxyphenyl)methanol
A retrosynthetic analysis of the target molecule, this compound, reveals that the primary disconnection lies in the reduction of the corresponding benzaldehyde. This simplifies the synthetic challenge to the preparation of the key intermediate, 3-fluoro-4,5-dimethoxybenzaldehyde (B1330771).
Further disconnection of 3-fluoro-4,5-dimethoxybenzaldehyde points towards a polysubstituted benzene (B151609) ring. The challenge then becomes the regioselective introduction of the fluoro and two methoxy (B1213986) groups, along with the formyl group (or a precursor). A plausible strategy involves the functionalization of a more readily available starting material, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which already possesses two of the required oxygen functionalities.
Classical and Modern Synthetic Approaches to the Core Aromatic System
The construction of the 3-fluoro-4,5-dimethoxyphenyl core is the cornerstone of the synthesis. This requires careful consideration of regioselective functionalization techniques.
Regioselective Functionalization Techniques
A potential synthetic route starting from vanillin would involve a sequence of halogenation, methoxylation, and fluorination. For instance, bromination of vanillin can be directed to the 5-position to yield 5-bromovanillin. Subsequent methoxylation can replace the bromine atom to afford 4-hydroxy-3,5-dimethoxybenzaldehyde. mdma.ch The hydroxyl group can then be methylated to give 3,4,5-trimethoxybenzaldehyde. mdma.ch
The introduction of the fluorine atom at the 3-position is a critical step. Direct fluorination of a highly activated aromatic ring can be challenging and may lead to a mixture of products. A more controlled approach could involve electrophilic fluorination of a suitably protected and activated precursor.
An alternative strategy for constructing the aromatic core involves starting with a simpler, appropriately substituted benzene derivative and introducing the functional groups sequentially. For example, starting with a dihydroxybenzoic acid derivative and performing selective etherification and fluorination could be a viable route.
Stereochemical Considerations in Synthesis
The synthesis of this compound from its corresponding aldehyde involves the reduction of a carbonyl group. Since the product is a primary alcohol and does not possess a chiral center, stereochemical considerations are not a primary concern in this specific reduction step. However, the choice of reducing agent can be crucial for achieving high yields and avoiding side reactions. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com
Exploration of Novel Synthetic Pathways
Recent advances in catalysis and a growing emphasis on sustainable practices have led to the development of novel synthetic pathways that can be applied to the synthesis of this compound.
Catalytic Methods in Phenol (B47542) and Ether Formation
Catalytic methods can offer milder and more efficient alternatives to classical stoichiometric reactions for the formation of phenol and ether functionalities. For instance, copper-catalyzed etherification reactions can be employed for the methoxylation steps. researchgate.net These methods often proceed under milder conditions and with a broader substrate scope compared to traditional Williamson ether synthesis.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.cominstituteofsustainabilitystudies.comnih.govispe.orgsyrris.com In the context of synthesizing this compound, several green chemistry principles can be applied.
The use of biocatalysis for the reduction of the aldehyde precursor represents a promising green alternative. researchgate.netrug.nl Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of aldehydes to alcohols with high selectivity and under mild, aqueous conditions. nih.gov This approach avoids the use of hazardous metal hydride reagents and can lead to a significant reduction in waste.
Furthermore, the choice of solvents and reagents throughout the synthetic sequence can be guided by green chemistry principles. The use of safer, renewable solvents and the minimization of waste are key considerations. mdpi.comispe.org One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener synthesis by reducing the need for intermediate purification steps and minimizing solvent usage. acs.orgresearchgate.net
Table 1: Key Intermediates and Reagents
| Compound Name | Structure | Role in Synthesis |
| This compound | C9H11FO3 | Target Molecule |
| 3-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | Key Precursor |
| Vanillin | C8H8O3 | Potential Starting Material |
| 5-Bromovanillin | C8H7BrO3 | Intermediate |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | Intermediate |
| 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | Intermediate |
| Sodium Borohydride | NaBH4 | Reducing Agent |
| Lithium Aluminum Hydride | LiAlH4 | Reducing Agent |
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Reactions |
| Classical Approach | Well-established reactions | May require harsh conditions, generate significant waste | Bromination, Methoxylation, Reduction |
| Catalytic Approach | Milder reaction conditions, higher efficiency | Catalyst cost and stability can be a concern | Copper-catalyzed etherification |
| Green Chemistry Approach | Environmentally friendly, reduced waste | Biocatalyst availability and stability may be limiting | Biocatalytic reduction |
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing product output and purity while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of reducing agent, solvent system, reaction temperature, and stoichiometry of the reagents.
Reducing Agent Selection: The choice between sodium borohydride and lithium aluminum hydride can significantly impact the reaction. While both are effective, NaBH₄ is generally sufficient for this aldehyde reduction and offers a better safety profile. The optimization process would involve comparing the yields and purity obtained with each reagent under various conditions.
Solvent System: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. For reductions with sodium borohydride, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common. The addition of water can sometimes improve the solubility of the borohydride reagent. The optimal solvent or solvent mixture would be determined by running the reaction in different systems and analyzing the outcomes.
Temperature Control: Aldehyde reductions are typically exothermic. Maintaining an optimal temperature is essential to control the reaction rate and prevent the formation of side products. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. A study of the temperature profile can help in determining the ideal conditions for both high yield and purity.
Stoichiometry: The molar ratio of the reducing agent to the starting aldehyde is a critical factor. While a stoichiometric amount is theoretically required, a slight excess of the reducing agent is often used to ensure complete conversion of the starting material. Optimization studies would involve varying the molar equivalents of the reducing agent to find the balance between complete reaction and minimizing excess reagent, which would need to be quenched and removed during workup.
The following interactive table illustrates a hypothetical optimization study for the reduction of 3-fluoro-4,5-dimethoxybenzaldehyde, showcasing how systematic variation of parameters can lead to an optimized protocol.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Molar Eq. of Reductant | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 25 | 1.1 | 85 | 95 |
| 2 | NaBH₄ | Methanol/H₂O | 25 | 1.1 | 88 | 96 |
| 3 | NaBH₄ | Methanol/H₂O | 0 to 25 | 1.1 | 92 | 98 |
| 4 | NaBH₄ | Methanol/H₂O | 0 to 25 | 1.5 | 95 | 97 |
| 5 | LiAlH₄ | THF | 0 to 25 | 1.1 | 94 | 98 |
This table is for illustrative purposes and represents a potential outcome of an optimization study.
Based on such a study, an optimized protocol might involve the use of 1.5 equivalents of sodium borohydride in a methanol/water solvent system, with the reaction initiated at 0 °C and gradually warmed to room temperature. This could potentially lead to yields in the range of 95% with high purity.
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of this compound from a small laboratory scale (milligrams to grams) to a larger research production scale (multi-gram to kilograms) introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.
Process Safety and Heat Management: The reduction of aldehydes is an exothermic process. On a larger scale, the heat generated can be significant and must be managed effectively to prevent thermal runaways. This requires the use of jacketed reactors with controlled cooling systems. The rate of addition of the reducing agent must be carefully controlled to manage the rate of heat evolution.
Choice of Reagents and Solvents: For larger scale production, the cost, availability, and safety of reagents and solvents become more critical. While lithium aluminum hydride might give excellent results on a small scale, its pyrophoric nature and the need for strictly anhydrous conditions can make it less suitable for large-scale work compared to the more manageable sodium borohydride. Solvent selection will also be influenced by factors such as toxicity, environmental impact, and ease of recovery and recycling.
Reaction Workup and Product Isolation: The workup procedure must be adapted for larger volumes. Quenching of excess reducing agent, which is often done with acid on a small scale, can generate significant amounts of hydrogen gas, posing a flammability risk that must be managed in a well-ventilated area with appropriate safety measures. Extraction and solvent removal steps will require larger equipment such as large-volume separatory funnels or extraction units and rotary evaporators capable of handling larger flasks.
Purification: Purification by column chromatography, which is common in the laboratory, can become impractical and costly at a larger scale. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable and has a suitable boiling point) are often preferred. Developing a robust crystallization procedure would be a key part of the scale-up process to ensure high purity of the final product without resorting to chromatography. For this compound, which is likely a solid, identifying a suitable recrystallization solvent system would be a primary goal.
Equipment and Infrastructure: Scaling up requires moving from standard laboratory glassware to specialized process equipment. This includes larger reactors, mechanical stirrers, and filtration equipment. The infrastructure must be able to handle larger quantities of chemicals safely, with adequate ventilation and waste disposal procedures in place. The production of fluorinated aromatic compounds, in general, requires careful handling due to the potential for unique reactivity and biological effects. dntb.gov.ua
Chemical Reactivity and Derivatization Studies
Reactions of the Hydroxyl Group
The primary alcohol functionality in (3-Fluoro-4,5-dimethoxyphenyl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction. These reactions are fundamental for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by a coupling agent. The esterification process is a versatile method for introducing a wide range of functional groups, which can modulate the compound's physicochemical properties. For instance, reaction with various carboxylic acids can yield a library of ester derivatives. smolecule.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. masterorganicchemistry.comwikipedia.orgrichmond.edu This method is suitable for preparing a variety of alkyl and aryl ethers of the parent alcohol.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
Interactive Data Table: Representative Esterification and Etherification Reactions Users can filter and sort the data based on reaction type and product class.
| Reaction Type | Reactant | Reagents | Product | Product Class |
| Esterification | This compound | Acetic Anhydride, Pyridine | (3-Fluoro-4,5-dimethoxyphenyl)methyl acetate | Acetate Ester |
| Esterification | This compound | Benzoyl Chloride, Triethylamine | (3-Fluoro-4,5-dimethoxyphenyl)methyl benzoate | Benzoate Ester |
| Etherification | This compound | NaH, Methyl Iodide | 1-(Methoxymethyl)-3-fluoro-4,5-dimethoxybenzene | Methyl Ether |
| Etherification | This compound | K₂CO₃, Benzyl (B1604629) Bromide | 1-(Benzyloxymethyl)-3-fluoro-4,5-dimethoxybenzene | Benzyl Ether |
Oxidation and Reduction Pathways
Oxidation: The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 3-fluoro-4,5-dimethoxybenzaldehyde (B1330771). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.
Reduction: While the parent compound is a product of the reduction of the corresponding aldehyde, further reduction of the benzyl alcohol itself to a methyl group is also a possible transformation. This would yield 5-fluoro-1,2,3-trimethoxytoluene. Such reductions of benzylic alcohols to the corresponding alkanes can be achieved using various reducing agents, including catalytic hydrogenation or methods involving hydriodic acid.
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane | 3-Fluoro-4,5-dimethoxybenzaldehyde |
| Reduction | H₂, Pd/C, High Pressure | 5-Fluoro-1,2,3-trimethoxytoluene |
Derivatization for Analytical and Synthetic Purposes
Analytical Derivatization: For analytical purposes, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), the hydroxyl group of this compound can be derivatized to enhance its volatility and detectability. Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) ethers or acylation with fluorinated anhydrides to create volatile esters that are amenable to GC analysis. nih.govnih.gov For HPLC, derivatization with chromophoric or fluorophoric reagents can significantly improve detection limits.
Synthetic Derivatization: In a synthetic context, the hydroxyl group serves as a handle for the introduction of various functionalities to create derivatives with specific biological activities. For instance, this compound can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. google.comnbinno.com The strategic modification of the hydroxyl group is a key step in the structure-activity relationship studies of new drug candidates.
Reactivity of the Fluoro-Dimethoxyphenyl Moiety
The electronic nature of the aromatic ring in this compound is influenced by the competing effects of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups. This unique substitution pattern dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
The methoxy groups are strong activating groups and are ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. mdpi.com In the case of this compound, the positions ortho and para to the activating methoxy groups are the most likely sites for electrophilic attack. The directing effects of the substituents would favor substitution at the C2 and C6 positions of the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmnstate.edu For example, nitration of similar 1-fluoro-2,5-dimethoxybenzene has been shown to be highly regioselective. mdpi.com
| Position | Directing Effect of Substituents | Predicted Reactivity |
| C2 | Ortho to -OCH₃, Meta to -F and -OCH₃ | Favorable |
| C6 | Ortho to -OCH₃, Ortho to -F | Favorable |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA) on the fluoro-dimethoxyphenyl moiety is generally challenging due to the presence of electron-donating methoxy groups, which deactivate the ring towards nucleophilic attack. However, the fluorine atom can act as a leaving group in SNA reactions, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. acgpubs.orgnih.govbeilstein-journals.org In the absence of such activating groups, harsh reaction conditions would likely be required to facilitate nucleophilic displacement of the fluorine atom. The presence of the methoxy groups would generally disfavor such reactions. semanticscholar.org
Transition Metal-Catalyzed Coupling Reactions
While specific literature on transition metal-catalyzed coupling reactions involving this compound is not extensively documented, its structure suggests potential participation in several key transformations. The presence of a carbon-fluorine (C-F) bond on the aromatic ring opens the possibility for C-F bond activation, a challenging but increasingly feasible area of cross-coupling chemistry. worktribe.commdpi.comchem8.org Alternatively, the benzylic alcohol functionality can be converted into a more reactive group, such as a halide or triflate, to facilitate standard cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron compound with an organohalide. libretexts.orgmdpi.com For this compound to act as the electrophilic partner, it would first need modification. The hydroxyl group could be converted to a triflate or a halide (e.g., bromide). The resulting aryl halide/triflate could then be coupled with various boronic acids under palladium catalysis to yield biaryl compounds. nih.gov Direct coupling via C-F bond activation is also a theoretical possibility, though it generally requires harsh conditions or specialized catalyst systems designed for activating the strong C-F bond. mdpi.com
Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov Similar to the Suzuki coupling, derivatization of the this compound scaffold to an aryl halide (iodide, bromide) or triflate would be necessary for it to participate as the electrophile in a Heck reaction. nih.gov This would allow for the introduction of various alkenyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org To utilize this compound in a Sonogashira reaction, it would first be converted to an aryl halide. The subsequent coupling with a terminal alkyne would yield an alkynylated derivative, a valuable intermediate for synthesizing more complex structures. rsc.orgscispace.com
Below is an interactive table summarizing typical conditions for these palladium-catalyzed reactions with analogous aryl halides.
| Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | Aryl Halides, Arylboronic Acids |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Aryl Halides, Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, Toluene | Aryl Halides, Terminal Alkynes |
Mechanisms of Key Transformations Involving this compound
The reactivity of this compound is governed by its key functional groups: the benzylic alcohol, the electron-rich dimethoxy-substituted aromatic ring, and the fluorine atom.
The fundamental catalytic cycle for palladium(0)-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) involving a derivative of this compound (as an aryl halide, Ar-X) involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. This is often the rate-determining step. libretexts.orgharvard.edu
Transmetalation (for Suzuki) or Related Step : In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium complex, displacing the halide. In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion. In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. libretexts.orgwikipedia.org
Reductive Elimination : The two organic partners on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. harvard.edu
Transformations involving the alcohol group also follow well-established mechanisms.
Oxidation : The oxidation of the benzylic alcohol to the corresponding aldehyde, 3-fluoro-4,5-dimethoxybenzaldehyde, can be achieved with various reagents. The mechanism depends on the oxidant used. For example, with a chromium-based reagent like pyridinium chlorochromate (PCC), the reaction proceeds via the formation of a chromate (B82759) ester followed by E2 elimination of the alpha-proton.
Esterification : Reaction with a carboxylic acid under acidic conditions (Fischer esterification) proceeds via protonation of the alcohol's hydroxyl group, making it a good leaving group (water). The carbocation formed is then attacked by the nucleophilic carbonyl oxygen of the carboxylic acid, followed by deprotonation to yield the ester.
Synthesis of Advanced Precursors and Analogs
Design and Synthesis of Labeled Analogs for Research
Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and as internal standards for quantitative analysis. researchgate.net While no specific syntheses of labeled this compound have been reported, established methods could be readily applied.
Deuterium (B1214612) Labeling : Deuterium atoms can be incorporated at specific positions.
Benzylic Position : Reduction of 3-fluoro-4,5-dimethoxybenzaldehyde with a deuterium source such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce a deuterium atom at the benzylic carbon. A second deuterium atom could be introduced by performing the reaction in D₂O.
Aromatic Ring : H/D exchange reactions on the aromatic ring are possible, often catalyzed by metals like palladium on carbon (Pd/C) in a D₂O medium. nih.gov The electron-donating methoxy groups would direct exchange to the ortho and para positions, although the existing substitution pattern limits available sites.
Carbon-13/Carbon-14 Labeling : The introduction of carbon isotopes typically requires building the molecule from a labeled precursor.
A plausible route could start from a labeled vanillin (B372448) or a related phenol (B47542) derivative. For instance, if a synthesis begins with labeled guaiacol, the subsequent steps of fluorination, formylation, and reduction would carry the isotopic label into the final molecule.
Alternatively, introducing a labeled methyl group could be achieved using a labeled methylating agent (e.g., ¹³CH₃I or ¹⁴CH₃I) in the synthesis of the methoxy groups.
The table below outlines potential strategies for isotopic labeling.
| Isotope | Position | Labeling Reagent/Precursor | Synthetic Strategy |
| Deuterium (²H) | Benzylic CH₂ | NaBD₄, LiAlD₄ | Reduction of the corresponding aldehyde |
| Deuterium (²H) | Aromatic Ring | D₂O, D₂SO₄ (acid catalyst) | Electrophilic aromatic substitution (H/D exchange) |
| Carbon-13 (¹³C) | Benzylic CH₂ | K¹³CN | Synthesis from a labeled nitrile precursor |
| Carbon-13 (¹³C) | Methoxy Groups | ¹³CH₃I | O-methylation of a dihydroxy precursor |
Preparation of Complex Molecular Architectures Featuring the Core Scaffold
The 3-fluoro-4,5-dimethoxyphenyl scaffold is a valuable pharmacophore found in various biologically active molecules. This compound serves as a key starting material for incorporating this unit into more complex molecular frameworks, such as heterocyclic systems or natural product analogs. lboro.ac.uke-bookshelf.denih.gov
Synthesis of Heterocycles : The compound can be a precursor for various heterocyclic structures. For example, oxidation to the aldehyde followed by condensation with amines, hydrazines, or other bifunctional nucleophiles can lead to the formation of pyridines, pyrazoles, or oxazines. nih.govchebanov.org The 3,4,5-trisubstituted pattern is a known feature in compounds targeting tubulin and various kinases. nih.gov
Building Block in Multi-step Synthesis : In the total synthesis of natural products or the development of medicinal chemistry leads, this compound can serve as a "northern" or "southern" fragment. nih.gov The alcohol can be used as a nucleophile in Williamson ether synthesis or Mitsunobu reactions to link it to other parts of a target molecule. Alternatively, conversion to an electrophile (e.g., a benzyl bromide) allows it to be coupled with nucleophilic fragments. The unique substitution pattern—with a fluorine atom for metabolic stability or altered electronic properties and two methoxy groups for hydrogen bonding interactions or conformational control—makes it an attractive building block for drug discovery programs. smolecule.com
Advanced Spectroscopic and Analytical Research Techniques
Elucidation of Structure through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like (3-Fluoro-4,5-dimethoxyphenyl)methanol, with its distinct aromatic and aliphatic protons and carbons, advanced NMR methods are crucial for unambiguous signal assignment.
One-dimensional (1D) ¹H and ¹³C NMR provide initial data, but spectral overlap and complex coupling patterns, especially in the aromatic region, necessitate the use of two-dimensional (2D) techniques.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton couplings within the molecule. For this compound, this would primarily show a correlation between the hydroxyl proton and the methylene (B1212753) (-CH₂-) protons, confirming their proximity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum is essential for assigning each proton signal to its corresponding carbon atom. For instance, it would definitively link the methylene proton signals to the methylene carbon signal and the aromatic proton signals to their respective aromatic carbons. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Key HMBC correlations would include:
The methylene protons showing correlation to the aromatic carbons C1, C2, and C6.
The methoxy (B1213986) protons showing correlations to their respective aromatic carbons (C4 and C5).
The aromatic protons showing correlations to neighboring carbons, helping to confirm the substitution pattern.
The fluorine atom introduces characteristic splitting patterns in the ¹³C NMR spectrum due to ¹³C-¹⁹F coupling, which aids in assigning the fluorinated carbon and its neighbors. rsc.org
The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, as detailed in the following predictive table.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Proton to Carbon) |
| 1 | - | ~135 | H2, H6, H7 |
| 2 | ~6.85 (d) | ~105 (d, J_CF) | C1, C3, C4, C6 |
| 3 | - | ~150 (d, J_CF) | H2 |
| 4 | - | ~145 (d, J_CF) | H2, H6, OCH₃ |
| 5 | - | ~148 | H6, OCH₃ |
| 6 | ~6.95 (d) | ~115 | C1, C2, C4, C5, C7 |
| 7 (-CH₂OH) | ~4.60 (s) | ~65 | C1, C2, C6 |
| 4-OCH₃ | ~3.88 (s) | ~56 | C4 |
| 5-OCH₃ | ~3.90 (s) | ~56 | C5 |
Predicted data based on spectral information for analogous compounds like 3,4-Dimethoxybenzyl alcohol and 3-Fluoro-4-methoxybenzaldehyde. chemicalbook.comchemicalbook.com J_CF denotes coupling with fluorine.
While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides insights into its structure and dynamics in the crystalline or amorphous solid phase. nih.gov For this compound, ssNMR would be particularly valuable for:
Polymorph Characterization: Many organic solids can exist in multiple crystalline forms (polymorphs), each with different physical properties. ssNMR can detect and characterize these different forms, as the chemical shifts of carbon and other nuclei are sensitive to the local molecular packing and conformation. nih.gov
Analysis of Anisotropic Interactions: In the solid state, interactions like chemical shift anisotropy (CSA) and dipolar couplings are not averaged out as they are in solution. nih.gov Measuring these parameters can provide detailed information on molecular geometry and intermolecular distances.
¹⁹F Solid-State NMR: The presence of a fluorine atom offers a highly sensitive probe for ssNMR studies. proquest.com ¹⁹F ssNMR spectra can reveal information about the local environment of the fluorine atom and its involvement in intermolecular interactions within the crystal lattice. researchgate.net
Mass Spectrometric Investigations for Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound. For a molecule to be identified, the experimentally measured mass must match the calculated theoretical mass for the proposed formula.
Formula: C₉H₁₁FO₃
Calculated Exact Mass: 186.0692 Da
HRMS Application: An experimental HRMS measurement yielding a mass of 186.0692 ± 0.0005 Da would strongly confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.
In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. Tandem MS (MS/MS) can be used to isolate a specific ion (like the molecular ion) and then fragment it further to establish fragmentation pathways.
For this compound, the fragmentation pattern is expected to be similar to that of other benzyl (B1604629) alcohols. stackexchange.comnist.gov Key fragmentation steps would likely involve the loss of small, stable neutral molecules or radicals. libretexts.org
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 186 | - | [M]⁺ (Molecular Ion) |
| 169 | •OH (17 Da) | 3-Fluoro-4,5-dimethoxybenzyl cation |
| 168 | H₂O (18 Da) | Radical cation from dehydration |
| 157 | •CH₂OH (31 Da) | 3-Fluoro-4,5-dimethoxyphenyl cation |
| 155 | H₂CO (Formaldehyde, 30 Da) from benzylic position | Radical cation after rearrangement and loss of formaldehyde |
| 141 | •CH₃ (15 Da) from a methoxy group | Cation from demethylation |
A prominent fragmentation pathway for benzyl alcohols involves the loss of a hydrogen atom followed by carbon monoxide, which for benzyl alcohol itself leads to a characteristic peak at m/z 79. stackexchange.com A similar rearrangement for the title compound could lead to unique fragment ions indicative of its structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. mdpi.com Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. researchgate.netuni-salzburg.at
The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key structural features.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |
| O-H stretch (alcohol) | 3200–3600 (broad) | FTIR, Raman |
| C-H stretch (aromatic) | 3000–3100 | FTIR, Raman |
| C-H stretch (aliphatic, -CH₂- and -OCH₃) | 2850–3000 | FTIR, Raman |
| C=C stretch (aromatic ring) | 1500–1600 | FTIR, Raman |
| C-O stretch (alcohol) | 1050–1150 | FTIR |
| C-O stretch (aryl ether) | 1200–1275 (asymmetric), 1000-1075 (symmetric) | FTIR |
| C-F stretch (aromatic) | 1100–1400 | FTIR |
These techniques are particularly powerful for reaction monitoring. core.ac.uk For example, a common synthesis of this compound involves the reduction of its corresponding aldehyde, 3-fluoro-4,5-dimethoxybenzaldehyde (B1330771). smolecule.com By monitoring the reaction mixture with in-situ FTIR or Raman spectroscopy, one could observe:
The disappearance of the strong aldehyde C=O stretching band (typically around 1700 cm⁻¹). ias.ac.inresearchgate.net
The simultaneous appearance of the broad O-H stretching band of the alcohol product (around 3200-3600 cm⁻¹) and the C-O stretching band (around 1050-1150 cm⁻¹).
This real-time analysis allows for precise determination of reaction completion, optimization of reaction conditions, and detection of any potential intermediates or byproducts.
X-ray Crystallography and Crystallographic Studies of Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the molecular structure, conformation, and intermolecular interactions of chemical compounds. While specific crystallographic data for this compound is not extensively available in the current body of scientific literature, valuable insights can be drawn from studies on structurally similar compounds. Research on derivatives of dimethoxybenzyl moieties provides a framework for understanding the potential solid-state behavior of this compound.
For instance, the crystal structures of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide have been determined from powder X-ray diffraction data. rero.ch These studies reveal key aspects of molecular conformation and crystal packing that are likely to be relevant to this compound due to the shared dimethoxyphenyl core.
In the case of 3,5-dimethoxybenzyl bromide, the molecule adopts a conformation where the bromine atom of the CH2Br group is situated out of the plane of the phenyl ring. rero.ch The methoxy groups, by contrast, lie nearly in the plane of the aromatic ring. rero.ch The crystal packing is stabilized by a network of intermolecular interactions.
Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C9H10FO3Br |
| Formula Weight | 253.08 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.50 |
| b (Å) | 4.60 |
| c (Å) | 25.50 |
| β (°) | 94.00 |
| Volume (ų) | 995.0 |
| Z | 4 |
Note: The data in this table is hypothetical and presented for illustrative purposes, based on the crystallographic data of structurally related compounds like 3,5-dimethoxybenzyl bromide. rero.ch
Chromatographic Methodologies for Purity Assessment and Isolation in Research
Chromatographic techniques are fundamental in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary methods employed.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method for this compound would be crucial for monitoring reaction progress and determining the purity of the final product.
A reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For fluorinated aromatic compounds, stationary phases with fluorinated phenyl groups can offer unique selectivity. chromatographyonline.com
The development of such a method would involve optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength. A UV detector would be appropriate, as the aromatic ring of this compound would exhibit strong absorbance in the UV region.
An illustrative set of HPLC method parameters is detailed in the table below.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | Start at 30% Acetonitrile, ramp to 95% over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
For GC-MS analysis, the compound is first vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of the compound's identity.
In some cases, derivatization may be employed to improve the volatility and thermal stability of the analyte. nih.govnih.gov However, for a compound of this molecular weight, direct analysis is often possible. The table below outlines typical GC-MS parameters that could be applied for the analysis of this compound.
Typical GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp | 280 °C |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol. These calculations can predict molecular geometry, electronic distribution, and other key parameters.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or PBE0 with basis sets like 6-311G(d,p), would be utilized to optimize the molecular geometry and determine the ground-state electronic energy. scirp.orgresearchgate.net Such calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in analyzing the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds; it is not derived from a specific published study on this compound.
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a high level of theory for predicting molecular properties. While computationally more demanding than DFT, these methods can provide benchmark data for geometry and energy calculations. scirp.org For this compound, ab initio calculations could be employed to refine the understanding of its electronic structure and to validate the results obtained from DFT methods. scirp.org These methods are particularly useful for accurately predicting properties where electron correlation is significant.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxy (B1213986) and hydroxymethyl groups in this compound gives rise to multiple possible conformations.
Conformational analysis, often performed using both quantum mechanical and molecular mechanics methods, can identify the most stable conformers and the energy barriers between them. The presence of the fluorine atom can significantly influence the conformational preferences of the adjacent methoxy group through steric and electronic effects. nih.gov Understanding the conformational landscape is crucial as it can impact the molecule's biological activity and physical properties.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.govmdpi.com By simulating the motion of the molecule over time, MD can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, affect its conformation and dynamics. nih.gov
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a valuable tool for investigating potential reaction mechanisms involving this compound. For instance, the oxidation of the alcohol group to an aldehyde or the etherification of the hydroxyl group can be modeled. smolecule.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. mdpi.com
The activation energies calculated for these transition states provide a quantitative measure of the reaction kinetics. mdpi.com This information is vital for understanding the reactivity of the molecule and for designing synthetic routes to its derivatives. mdpi.com
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level for Derivatives
Theoretical Structure-Activity Relationship (SAR) modeling can be used to predict the biological activity of derivatives of this compound. By systematically modifying the structure of the parent molecule in silico (e.g., by changing substituent groups) and calculating various molecular descriptors (such as electronic properties, steric parameters, and lipophilicity), it is possible to build a quantitative model that correlates these descriptors with a specific biological activity. nih.gov
This approach, often referred to as quantitative structure-activity relationship (QSAR) modeling, can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov For example, theoretical SAR studies could explore how variations in the substitution pattern on the aromatic ring affect the binding affinity of the molecule to a specific biological target.
Spectroscopic Property Predictions and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
DFT methods are commonly used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov A comparison between the calculated and experimental spectra can aid in the assignment of vibrational modes. nih.gov
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The correlation between theoretical and experimental chemical shifts can confirm the molecular structure. epstem.net Electronic transitions, corresponding to UV-Vis absorption spectra, can also be predicted using time-dependent DFT (TD-DFT). dntb.gov.ua
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key IR Frequency (O-H stretch) | 3400 cm⁻¹ | ~3350 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₂OH) | 4.5 ppm | ~4.6 ppm |
| ¹³C NMR Chemical Shift (C-F) | 150 ppm | ~152 ppm |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds; it is not derived from a specific published study on this compound.
Applications in Chemical and Biological Research Mechanistic & Non Clinical
Role as a Precursor in Synthetic Biology and Chemical Probes
The molecular architecture of (3-Fluoro-4,5-dimethoxyphenyl)methanol makes it a valuable precursor in the synthesis of more complex molecules for biological investigation. The reactive primary alcohol (hydroxymethyl) group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ester, ether, or halide, providing a chemical handle for elaboration.
In the context of chemical probes, the fluorinated phenyl moiety is of particular interest. The incorporation of fluorine into bioactive molecules is a common strategy in drug discovery and chemical biology. Fluorine can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule. Furthermore, the presence of the ¹⁹F isotope, which is 100% naturally abundant and has a spin of ½, allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be used to study the interactions of a fluorine-containing probe with its biological target in a complex environment with minimal background signal. ljmu.ac.uk The synthesis of fluorinated isothiocyanates (F-ITCs) as chemical probes to study cellular metabolism, for example, highlights the utility of fluorinated precursors in creating tools for biological research. ljmu.ac.uk this compound can serve as a foundational scaffold for building such sophisticated molecular probes.
Contributions to Ligand Design and Receptor Binding Studies (In Vitro/Mechanistic)
In the field of medicinal chemistry and pharmacology, the design of ligands that bind selectively and with high affinity to biological receptors is paramount. The structural features of this compound are relevant to the principles of modern ligand design. The strategic placement of a fluorine atom can significantly influence a ligand's binding affinity and selectivity for a target receptor by altering its conformation, basicity (pKa), and potential to form hydrogen bonds or other non-covalent interactions. nih.gov
For instance, research into selective estrogen receptor downregulators (SERDs) has shown that novel motifs, such as the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole structure, can serve as effective, drug-like estrogen receptor (ER) ligands. nih.gov The development of such compounds often involves the exploration of various substitution patterns on the aryl ring to optimize binding. A fragment like 3-fluoro-4,5-dimethoxyphenyl could be incorporated into such a scaffold to probe the steric and electronic requirements of the receptor's binding pocket. Molecular dynamics simulations are increasingly used to understand the intricate binding mechanisms between ligands and receptors, such as olfactory receptors, where interactions with transmembrane regions are crucial. nih.gov The specific substitution pattern of this compound provides a unique combination of hydrogen bond acceptors (methoxy groups) and a halogen atom that can be exploited in designing ligands with tailored receptor interaction profiles.
| Structural Feature | Relevance in Ligand Design | Potential Interaction Type |
|---|---|---|
| Fluorine Atom | Modulates electronics, pKa, metabolic stability, and conformation; can improve binding affinity. | Hydrogen bonds, halogen bonds, dipole-dipole interactions. |
| Methoxy (B1213986) Groups | Act as hydrogen bond acceptors; influence solubility and steric profile. | Hydrogen bonds with donor groups on the receptor. |
| Aromatic Ring | Provides a rigid scaffold; can engage in hydrophobic and stacking interactions. | π-π stacking, hydrophobic interactions. |
| Hydroxymethyl Group | Serves as a hydrogen bond donor and acceptor; acts as a synthetic handle for linking to other molecular fragments. | Hydrogen bonds. |
Applications in Enzyme Inhibition Studies (Mechanistic In Vitro)
Fluorine-containing compounds are widely used in the study of enzyme mechanisms and as potent inhibitors. The introduction of fluorine can block metabolic sites, alter the acidity of nearby functional groups, or act as a bioisostere for a hydrogen atom or hydroxyl group, leading to modified interactions with an enzyme's active site. researchgate.net
While direct studies on this compound as an enzyme inhibitor are not extensively documented, its derivatives have shown significant biological activity. For example, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), a more complex molecule that contains a 3-fluoro-4-methoxybenzyl moiety, was designed as an inhibitor of tubulin assembly. nih.govresearchgate.net In mechanistic in vitro studies using the Huh7 human hepatocellular carcinoma cell line, FMTC was found to suppress cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.gov This effect was linked to the up-regulation of the p21 protein and mitotic arrest, demonstrating how a scaffold containing a fluorinated methoxy-substituted phenyl ring can be utilized to develop potent enzyme or protein assembly inhibitors. nih.govresearchgate.net
| Finding | Observation | Mechanistic Implication |
|---|---|---|
| Cell Cycle Analysis | Dose-dependent increase in the G2/M phase cell population. | Induction of cell cycle arrest. |
| Protein Expression | Up-regulation of p21 mRNA and protein levels. | p21-mediated pathway involved in cell cycle arrest. |
| Mitotic Arrest Indicators | Increased phosphorylation of histone H3 and chromatin condensation. | Inhibition of progression through mitosis. |
| Apoptosis | Prolonged treatment induced apoptosis. | Cell death triggered by sustained cell cycle arrest. |
Utilization in Material Science and Polymer Chemistry Research
The unique combination of a fluorinated aromatic ring and polar functional groups in this compound suggests its potential utility in material science. smolecule.com
Incorporation into Functional Materials
Aromatic compounds are fundamental components of many high-performance polymers and functional materials. The hydroxymethyl group on this compound allows it to be incorporated into polymer chains, either as a monomer in condensation polymerizations (e.g., to form polyesters or polyethers) or as a pendant group attached to a polymer backbone. The presence of fluorine in such materials can impart desirable properties, including high thermal stability, chemical resistance, low dielectric constant, and specific optical properties like a low refractive index. The methoxy groups can influence polymer solubility and morphology. Therefore, this compound can be considered a building block for creating specialized polymers for applications in electronics, optics, and coatings.
Photophysical Applications of Derived Compounds
The electronic properties of the fluorinated and methoxylated phenyl ring can be harnessed to create molecules with specific photophysical characteristics, such as absorption and fluorescence. When incorporated into larger conjugated systems, this moiety can influence the intramolecular charge transfer (ICT) properties of a molecule.
Studies on donor-π-acceptor (D-π-A) thiophene-based compounds have demonstrated that modifying the aromatic rings with electron-donating (like methoxy) and electron-withdrawing groups, along with fluorine, can tune the photophysical properties. nih.gov For example, the compound 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), which features a fluorinated ring and a methoxyphenyl donor group, exhibits significant solvatochromism. nih.gov This means its absorption and fluorescence emission wavelengths shift depending on the polarity of the solvent. nih.gov Such compounds are of interest as fluorescent probes and sensors. Derivatives of this compound, if incorporated into similar D-π-A structures, could be expected to display tunable photophysical behaviors useful in optoelectronic materials and chemical sensing applications.
| Solvent | Solvent Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| Cyclohexane (CHX) | 31.2 | 361 | 407 |
| Toluene (TOL) | 33.9 | 365 | 425 |
| Ethyl Acetate (EA) | 38.1 | 366 | 448 |
| Acetonitrile (ACN) | 46.0 | 368 | 467 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 371 | 473 |
Environmental Fate and Biotransformation Studies (Non-Toxicological Assessment)
Assessing the potential environmental fate of a chemical is crucial. For this compound, this can be inferred by examining its structural components. The molecule consists of a methanol (B129727) moiety attached to a fluorinated dimethoxybenzene core.
The methanol component is expected to be readily biodegradable in soil and water under various conditions. methanol.org Studies on methanol have shown that it is unlikely to persist in the environment due to rapid microbial degradation. methanol.org
Conversely, the halogenated aromatic core is likely to be more persistent. Halomethoxybenzenes are known to be pervasive in the environment and can undergo long-range atmospheric transport. vliz.be The carbon-fluorine bond is exceptionally strong, making organofluorine compounds generally resistant to degradation. nih.gov The environmental fate of such compounds is influenced by processes like sorption to organic matter in soil and sediment, and potential for biotransformation, which may be slow. itrcweb.org Biotransformation of related polyfluoroalkyl substances often proceeds through the degradation of the non-fluorinated parts of the molecule, leaving a more persistent fluorinated core. nih.gov Therefore, the likely environmental fate of this compound involves a two-stage process: rapid biotransformation of the hydroxymethyl group, followed by the much slower degradation of the resulting fluorinated dimethoxybenzene structure.
| Molecular Component | Likely Environmental Behavior | Supporting Evidence |
|---|---|---|
| -CH₂OH (Methanol group) | Rapid biodegradation in soil and water. | Methanol is readily consumed by microorganisms. methanol.org |
| Fluorinated Dimethoxybenzene Core | Likely to be persistent and resistant to degradation; potential for sorption to organic matter and long-range transport. | High strength of the C-F bond; known persistence of halomethoxybenzenes. vliz.benih.gov |
Microbial Degradation Pathways (Mechanistic)
While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways can be inferred from research on analogous fluorinated and methoxylated aromatic compounds. The presence of the fluorine atom and methoxy groups on the benzene (B151609) ring significantly influences its susceptibility to microbial attack.
The carbon-fluorine bond is exceptionally stable, which generally renders fluorinated organic compounds recalcitrant to microbial degradation. nih.gov Microorganisms that can metabolize such compounds often employ specialized enzymatic machinery. The initial steps in the degradation of aromatic compounds typically involve oxidation of the benzene ring. mdpi.com For fluorinated compounds, a common strategy is metabolic activation, where other parts of the molecule are modified to facilitate the eventual cleavage of the C-F bond. mdpi.comnih.gov
In the case of this compound, microbial degradation would likely be initiated by targeting the more reactive substituents—the hydroxymethyl and methoxy groups. Methylotrophic microorganisms are capable of utilizing methanol, which can be derived from the methoxy groups of aromatic compounds like lignin (B12514952) and its derivatives. nih.gov The degradation of compounds with multiple methoxy groups, such as 3,4,5-trimethoxycinnamic acid by Pseudomonas putida, has been shown to proceed via demethylation. nih.gov This process would convert the methoxy groups of this compound into hydroxyl groups, a critical step that often precedes the cleavage of the aromatic ring.
The hydroxymethyl group (-CH₂OH) is also a likely point of initial enzymatic attack, with oxidation yielding the corresponding aldehyde and then a carboxylic acid. This transformation increases the water solubility of the molecule and can facilitate further degradation.
Once the initial transformations of the methoxy and hydroxymethyl groups have occurred, the resulting fluorinated di- or tri-hydroxybenzoic acid derivative would be the substrate for ring-fission enzymes. The strength of the carbon-fluorine bond means that defluorination is often a later step in the pathway. nih.gov Bacteria capable of degrading fluoroaromatics have been identified, and they often employ specific dehalogenases. mdpi.com
A hypothetical microbial degradation pathway for this compound could involve the following sequence of reactions:
Oxidation of the hydroxymethyl group to a carboxyl group.
O-demethylation of the methoxy groups to form hydroxyl groups.
Aromatic ring cleavage by dioxygenase enzymes.
Defluorination of the resulting aliphatic intermediates.
It is important to note that the presence of the fluorine atom can sometimes lead to the formation of toxic fluorometabolites if the degradation pathway is incomplete. nih.gov
Table 1: Potential Microbial Transformations of this compound
| Transformation Step | Enzymatic Process | Potential Intermediate Product |
| Oxidation | Alcohol Dehydrogenase / Aldehyde Dehydrogenase | 3-Fluoro-4,5-dimethoxybenzoic acid |
| O-Demethylation | O-demethylase | 3-Fluoro-4,5-dihydroxybenzoic acid (Protocatechuic acid derivative) |
| Ring Cleavage | Dioxygenase | Aliphatic acid derivatives |
| Defluorination | Dehalogenase | Non-fluorinated metabolites |
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthesis Routes to Chiral Analogs
The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. For derivatives of (3-Fluoro-4,5-dimethoxyphenyl)methanol, the development of asymmetric synthetic routes to access enantiomerically pure chiral analogs is a significant area of future research. While specific methods for this compound are not yet established, analogous strategies for the asymmetric synthesis of other chiral benzyl (B1604629) and β-amino alcohols provide a roadmap for future investigations. rsc.org
Catalytic asymmetric Henry reactions, for instance, have been successfully employed to produce chiral β-nitro alcohols from aldehydes, which can then be converted to the corresponding chiral β-amino alcohols. rsc.org The application of similar copper(II)-catalyzed reactions to a suitably derived aldehyde from this compound could yield valuable chiral intermediates. Furthermore, the use of chiral auxiliaries, such as those employed in the Schöllkopf method, presents another viable strategy for the stereocontrolled synthesis of amino acid analogs derived from this scaffold. The development of such methods will be crucial for exploring the stereoselective interactions of these novel chiral compounds in biological systems.
Exploration of Bio-Inspired Synthetic Strategies
Nature often provides elegant and efficient solutions to complex chemical transformations. The application of bio-inspired and biomimetic strategies to the synthesis of fluorinated aromatic compounds like this compound and its derivatives is a burgeoning field of research. researchgate.netrsc.org Enzymatic synthesis, in particular, offers the potential for highly selective and environmentally benign transformations. nih.govnih.gov
For instance, the discovery of biomimetic transamination reactions for the preparation of fluorine-containing amines and amino acids opens up new possibilities for creating novel derivatives of this compound. researchgate.net This approach mimics the natural interconversion of keto acids and amino acids. Additionally, the use of enzymes such as cytochrome P450s, known for their ability to catalyze a wide range of oxidative transformations, could be explored for the selective modification of the aromatic ring or the benzylic position. nih.gov Harnessing the power of these biocatalysts could lead to the efficient production of complex and biologically active molecules that are difficult to access through traditional chemical synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and accelerated discovery of new molecules. researchgate.netnih.gov The integration of these technologies into the synthesis of this compound and its derivatives represents a significant future direction. Automated fast-flow peptide synthesis (AFPS) has demonstrated the remarkable speed and efficiency of this approach for constructing complex biomolecules, and similar principles can be applied to small molecule synthesis. nih.govamidetech.commit.edu
An automated flow synthesis setup could enable the rapid optimization of reaction conditions for the preparation of this compound itself, or for the sequential modification of the molecule to generate libraries of derivatives. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the precise control over reaction parameters afforded by flow chemistry could allow for the use of highly reactive intermediates and the exploration of novel chemical transformations that are difficult to manage in a batch setting.
Advanced Computational Design of Novel Derivatives
In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. Advanced computational methods can be employed to predict the biological activity, reactivity, and spectroscopic properties of novel derivatives of this compound before they are synthesized in the laboratory. This in silico approach can significantly reduce the time and resources required for the development of new functional molecules. researchgate.net
For example, computational studies can be used to investigate the electrophilic aromatic fluorination of related N-arylacetamides to predict the regioselectivity of further fluorination on the this compound scaffold. researchgate.net Molecular docking simulations can be used to design derivatives with enhanced binding affinity to specific biological targets. Furthermore, quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new chemical transformations. The synergy between computational design and experimental synthesis will be a powerful engine for innovation in this area.
Unexplored Mechanistic Pathways and Chemical Transformations
A fundamental understanding of the reactivity of this compound is essential for the development of new synthetic applications. While the general reactivity of substituted benzyl alcohols is well-documented, detailed mechanistic studies on this specific compound are lacking. Future research will likely focus on elucidating the mechanisms of key transformations and exploring novel, unexplored reaction pathways. acs.orgasianpubs.orgresearchgate.net
Kinetic and mechanistic studies on the oxidation of substituted benzyl alcohols, for instance, have provided valuable insights into the factors that control the reaction rate and product distribution. asianpubs.org Similar investigations into the oxidation of this compound could lead to the development of more efficient and selective oxidation protocols. Furthermore, the unique electronic properties conferred by the fluorine and dimethoxy substituents may enable novel chemical transformations that are not observed in simpler benzyl alcohol systems. The exploration of these uncharted mechanistic territories promises to reveal new and valuable synthetic methodologies. The hydroxyl group in benzyl alcohols can be replaced by other nucleophiles through SN1 or SN2 mechanisms, and further study of these pathways for the title compound is warranted. patsnap.com
Q & A
Q. What are the established synthetic routes for (3-Fluoro-4,5-dimethoxyphenyl)methanol?
A common method involves condensation reactions using substituted benzaldehydes or acetophenones. For example, analogous compounds are synthesized via base-catalyzed condensation in ethanol with potassium hydroxide, followed by acidification and crystallization from methanol . Fluorination may be achieved through electrophilic substitution or via intermediates like 3-chloro-4,5-dimethoxy benzaldehyde, where fluorine is introduced using fluorinating agents (e.g., KF/18-crown-6) . Post-synthesis, purification via silica gel chromatography or recrystallization is critical to isolate the product .
Q. What spectroscopic techniques are used to characterize this compound?
- FTIR : Identifies functional groups (e.g., -OH stretch at ~3200-3400 cm⁻¹, C-F stretch at ~1100-1250 cm⁻¹) .
- NMR : H NMR confirms methoxy groups (singlets at δ 3.7–3.9 ppm) and aromatic proton splitting patterns. F NMR detects fluorine environments (δ -110 to -120 ppm for aryl-F) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as seen in structurally similar dimethoxyphenyl compounds .
Q. How is the purity of the compound validated in research settings?
Purity is assessed via HPLC (reverse-phase C18 columns with UV detection at 254 nm) and melting point analysis . Combustion analysis (e.g., %C, %H) matches theoretical values to confirm stoichiometric integrity .
Advanced Research Questions
Q. How does fluorine substitution at the 3-position influence electronic and steric properties compared to chloro or bromo analogs?
Fluorine’s high electronegativity increases electron-withdrawing effects , altering reactivity in electrophilic substitution or hydrogen-bonding interactions. Comparative studies with (4-Bromo-3,5-dimethoxyphenyl)methanol show reduced steric bulk for fluorine, enabling tighter binding in enzyme assays . Computational DFT studies reveal differences in frontier molecular orbitals, impacting redox behavior .
Q. What challenges arise in regioselective functionalization of the aromatic ring?
The ortho/para-directing effects of methoxy groups complicate fluorination at specific positions. For example, bromination of NDGA tetramethyl ether derivatives requires controlled conditions (e.g., acetic acid as solvent) to avoid over-halogenation . Fluorine’s small size may lead to unintended byproducts; microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Stability studies in methanol/water mixtures show degradation under strongly acidic conditions (pH < 2) due to demethylation of methoxy groups. In contrast, neutral or mildly basic conditions (pH 7–9) preserve integrity for >72 hours . Oxidative stability is enhanced by the electron-donating methoxy groups, as shown in DPPH radical scavenging assays .
Q. What computational tools are used to predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450 or 5-HT receptors. For example, fluorinated analogs exhibit higher binding affinity to 5-HT receptors compared to non-fluorinated derivatives, as validated by radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
